Glucovanillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Food and Flavor Science

- Flavoring agent: Glucovanillin possesses a unique flavor profile, offering a sweeter and less intense taste compared to vanillin. This makes it a valuable ingredient in the food and beverage industry for enhancing the flavor of various products, including confectionery, desserts, and beverages [].

- Food preservative: Research suggests that glucovanillin exhibits antimicrobial properties, potentially extending the shelf life of food products by inhibiting the growth of spoilage microorganisms [].

Pharmaceutical Research

- Antioxidant: Glucovanillin demonstrates strong antioxidant activity, potentially offering protection against oxidative stress and its associated health complications [].

- Cancer therapy: Studies have explored the potential of glucovanillin in cancer treatment due to its observed anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines []. However, further research is necessary to determine its efficacy and safety in clinical settings.

- Drug delivery system: Glucovanillin's unique properties are being investigated for its potential use in developing novel drug delivery systems. These systems aim to improve drug solubility, bioavailability, and targeted delivery to specific tissues [].

Other Research Applications

- Cosmetics: Glucovanillin's antioxidant and potential skin-conditioning properties are being explored for use in cosmetic formulations [].

- Analytical chemistry: Glucovanillin serves as a valuable analytical tool due to its unique chemical properties and ease of detection. It's used in various analytical techniques for detecting specific compounds and assessing their quality [].

Glucovanillin, scientifically known as vanillin 4-O-β-D-glucoside, is a glycosylated form of vanillin, the primary flavor compound in vanilla. This compound plays a crucial role in the flavor profile of vanilla products, as it serves as a precursor to vanillin. Upon hydrolysis by endogenous β-glucosidase enzymes, glucovanillin releases vanillin, contributing to the characteristic aroma and taste of vanilla . Glucovanillin is primarily found in the green pods of the vanilla plant, Vanilla planifolia, where it accumulates in significant quantities .

The mechanism of action of glucovanillin is not fully understood. However, studies suggest it exhibits anti-inflammatory properties in cell cultures []. This might be linked to its interaction with specific cellular pathways involved in inflammation. Additionally, research suggests glucovanillin interacts with taste receptor cells, potentially influencing taste perception, but the underlying mechanism needs further exploration [].

- Hydrolysis: Catalyzed by β-glucosidase enzymes, this reaction breaks down glucovanillin into glucose and free vanillin. This process is essential during the curing of vanilla beans, where enzymatic hydrolysis occurs .

- Oxidation: Under specific conditions, glucovanillin can be oxidized to form vanillic acid, which is another important compound in the flavor industry.

- Glycosylation: This reaction can also occur during its synthesis, where a glucose molecule is attached to vanillin through glycosyltransferase enzymes.

Glucovanillin exhibits several biological activities:

- Antioxidant Properties: Studies suggest that glucovanillin has potential antioxidant effects, which may contribute to its therapeutic applications.

- Antimicrobial Activity: Research indicates that glucovanillin may possess antimicrobial properties, making it a candidate for various medicinal uses.

- Role in Plant Metabolism: In plants, glucovanillin is involved in metabolic pathways that lead to the production of vanillin and other related compounds .

The synthesis of glucovanillin can be achieved through various methods:

- Enzymatic Synthesis: This method involves the glycosylation of vanillin using glycosyltransferase enzymes. The reaction typically occurs under mild conditions with suitable glycosyl donors and acceptors .

- Microbial Production: Engineered strains of Saccharomyces cerevisiae are often used in industrial settings to produce glucovanillin. These microorganisms are modified to express specific enzymes that facilitate the conversion of vanillin to its glucoside form.

- Traditional Extraction: Glucovanillin can also be extracted from green vanilla pods through enzymatic processes that involve cell wall degradation and hydrolysis .

Glucovanillin has diverse applications across various fields:

- Flavor and Fragrance Industry: It is widely used as a natural source for vanillin production, enhancing the flavor and aroma of food products and fragrances.

- Pharmaceuticals: Due to its potential health benefits, including antioxidant and antimicrobial properties, glucovanillin is being investigated for therapeutic applications.

- Research: It serves as a valuable compound for studying enzymatic processes and metabolic pathways in plants .

Research on glucovanillin's interactions primarily focuses on its enzymatic hydrolysis:

- The hydrolysis process is influenced by various factors such as enzyme concentration, temperature, and substrate accessibility. Studies indicate that optimal conditions for hydrolysis can significantly enhance vanillin yield from glucovanillin during vanilla bean processing .

- The kinetics of glucovanillin hydrolysis have been examined using different enzymatic combinations to maximize efficiency in extracting vanillin from vanilla pods .

Several compounds are structurally or functionally similar to glucovanillin:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Vanillin | Aglycone form released from glucovanillin | Primary flavor component in vanilla |

| Vanillic Acid | Oxidation product of vanillin | Has different sensory properties compared to vanillin |

| p-Hydroxybenzaldehyde | Related aromatic aldehyde | Precursor to various synthetic flavors |

| p-Hydroxybenzoic Acid | Derivative related to phenolic compounds | Used in pharmaceuticals and as a preservative |

Glucovanillin stands out due to its glycosylated nature, which affects its solubility and stability compared to its aglycone counterpart (vanillin) and other related compounds. Its unique role as a precursor in the biosynthesis of vanillin makes it significant in both natural flavor production and potential health applications .

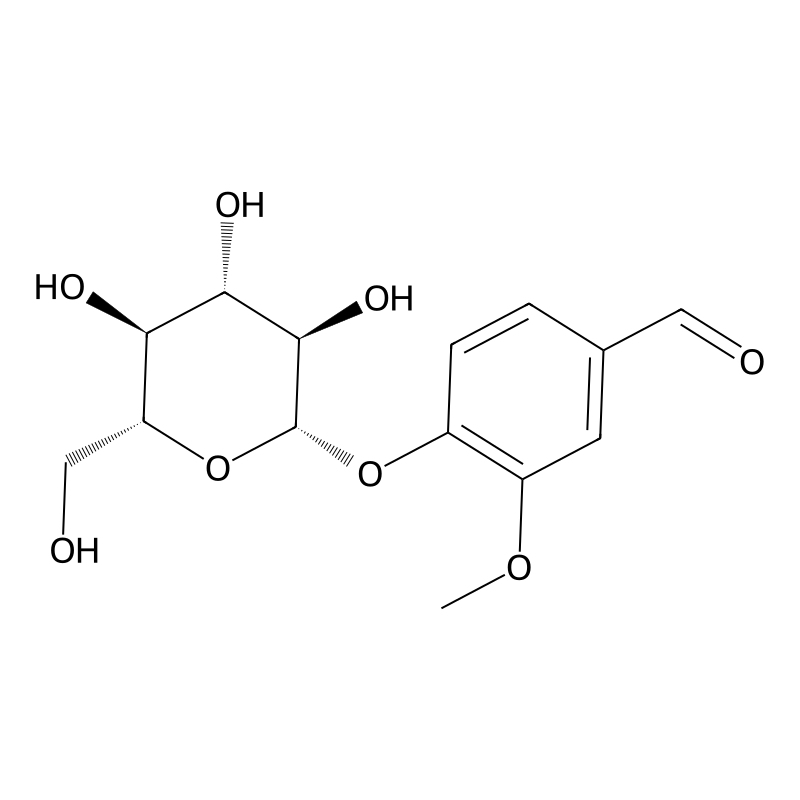

Glucovanillin (C₁₄H₁₈O₈; MW 314.29 g/mol) is a phenolic glycoside comprising vanillin (4-hydroxy-3-methoxybenzaldehyde) linked to glucose via a β-1,4-glycosidic bond. Its IUPAC name reflects its stereochemistry: 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde. Synonyms include vanilloside, avenein, and vanillin 4-O-β-D-glucoside.

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 189–190°C | |

| Optical Rotation ([α]D²⁰) | -89.9° (water) | |

| Solubility | Slightly in DMSO, methanol, water |

The compound crystallizes as needles in methanol and exhibits a bitter taste. Its tetraacetate derivative (C₂₂H₂₆O₁₂; MW 482.43 g/mol) melts at 142–143°C with an optical rotation of -48.3° in chloroform.

Historical Context in Vanilla Research

Vanilla's use dates to the Totonac and Aztec civilizations, who valued it for ritualistic and culinary purposes. However, glucovanillin’s role remained obscured until the 19th century. In 1841, Edmond Albius’s hand-pollination technique enabled vanilla cultivation beyond Mexico, spurring biochemical investigations. Early 20th-century work by Goris (1924) identified glucovanillin in green vanilla pods, while Fischer and Raske (1909) synthesized it from coniferin. By the 2000s, enzymatic hydrolysis mechanisms were clarified, linking β-glucosidase activity to vanillin release.

Significance in Flavor Chemistry

Glucovanillin constitutes up to 14% of green vanilla pods’ dry weight. During curing, endogenous β-glucosidase hydrolyzes it into vanillin and glucose, contributing ~2–3% vanillin content in cured beans. This process is pH- and temperature-dependent, with optimal activity at 40–50°C. Hydrolysis follows Michaelis-Menten kinetics, with Kₘ values of 0.5–1.2 mM for β-glucosidase.

Key Flavor Dynamics:

- Time-Dependent Hydrolysis: Glucovanillin decreases exponentially during curing, while vanillin peaks at 35–50 days.

- Competing Pathways: Minor glucosides (e.g., vanillic acid glucoside) hydrolyze slower, yielding secondary metabolites.

- Thermal Degradation: Prolonged heating (>60°C) denatures β-glucosidase, leaving residual glucovanillin.

Relationship to Vanillin as a Precursor Compound

Glucovanillin’s structural relationship to vanillin underpins vanilla’s commercial value. The glycosidic bond at vanillin’s phenolic group shields the aglycone until enzymatic cleavage. Industrial extraction employs dual-phase methods:

- Cell Wall Degradation: Pectinases (e.g., Viscozyme) disrupt pod tissues.

- Glucovanillin Hydrolysis: Cellulases (e.g., Celluclast) liberate vanillin.

Ethanol (47.5% v/v) enhances extraction efficiency, yielding 3.13× more vanillin than Soxhlet methods. Post-hydrolysis, vanillin is purified via crystallization or chromatography.

Molecular Formula and Weight

Glucovanillin possesses the molecular formula C₁₄H₁₈O₈ and exhibits a molecular weight of 314.29 grams per mole [1] [3] [4]. The compound demonstrates a percent composition of carbon at 53.50%, hydrogen at 5.77%, and oxygen at 40.73% [4] [5]. The standard International Union of Pure and Applied Chemistry identifier for glucovanillin is InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 [5]. The compound is registered under Chemical Abstracts Service number 494-08-6 and carries the Unique Ingredient Identifier H81U1KBS6E [1] [4] [5].

Structural Characterization as a Glucoside

Glucovanillin represents a beta-D-glucopyranoside derivative of vanillin, chemically designated as 4-(beta-D-glucopyranosyloxy)-3-methoxybenzaldehyde [1] [4] [8]. The compound consists of two primary structural components: a vanillin moiety and a glucose unit connected through a glycosidic bond [2]. The glucose moiety attaches to the vanillin structure at the 4-position of the benzene ring through an oxygen atom, forming a beta-glycosidic linkage [1] [4]. This structural arrangement classifies glucovanillin as a phenolic glycoside, where the glucose unit serves as the glycone and vanillin functions as the aglycone [3]. The stereochemistry of the glycosidic bond follows the beta configuration, as indicated by the systematic name vanillin 4-O-beta-D-glucoside [1] [8].

Physical Properties

Melting Point and Thermal Stability

Glucovanillin exhibits a melting point ranging from 189 to 190 degrees Celsius when crystallized from methanol [4] [10]. Alternative sources report the melting point as 188 to 192 degrees Celsius . The compound demonstrates thermal stability under normal storage conditions but undergoes decomposition at elevated temperatures [4]. Research indicates that glucovanillin remains stable during mild heating processes, with enzymatic activity studies conducted at temperatures up to 55 degrees Celsius showing maintained structural integrity [12]. The predicted boiling point of glucovanillin ranges from 571.00 to 574.7 degrees Celsius at 760 millimeters of mercury, though decomposition likely occurs before reaching this temperature [8] [21].

Solubility Profile

The solubility characteristics of glucovanillin demonstrate significant dependence on solvent polarity and composition [4] [8]. In dimethyl sulfoxide, glucovanillin exhibits solubility of 97 milligrams per milliliter (308.63 millimolar), with sonication recommended for optimal dissolution [3]. The compound shows solubility in hot water and alcohol, while remaining almost insoluble in diethyl ether [4]. Research indicates that glucovanillin dissolves readily in methanol and ethanol, with enhanced solubility observed in aqueous-alcoholic mixtures compared to pure organic solvents [4] [13]. The compound demonstrates limited solubility in water at room temperature but shows improved dissolution in heated aqueous solutions [4].

Stability Under Various Conditions

Glucovanillin exhibits hygroscopic properties and requires storage under controlled conditions to maintain stability [8]. The compound demonstrates optimal stability when stored at 2 to 8 degrees Celsius under an inert atmosphere of nitrogen or argon [8] [21]. Freezing conditions significantly affect glucovanillin, as demonstrated by studies showing that freezing vanilla beans at -1 degrees Celsius for 24 hours results in 62.44% residual beta-glucosidase activity, while freezing at -15 degrees Celsius reduces activity to 4.94% [12]. The compound shows sensitivity to enzymatic hydrolysis, particularly in the presence of beta-glucosidase enzymes, which catalyze the breakdown of the glycosidic bond to release vanillin [7] [12]. Research indicates that glucovanillin remains stable under acidic conditions but may undergo hydrolysis under alkaline conditions or in the presence of specific enzymes [12].

Spectroscopic Characterization

UV-Visible Spectroscopy

Glucovanillin exhibits characteristic ultraviolet absorption with maximal peaks at 270 and 305 nanometers [13]. These absorption maxima correspond to the electronic transitions associated with the aromatic vanillin moiety and remain consistent with values reported for both naturally occurring and synthetically prepared glucovanillin [13]. The molar absorption coefficient at 270 nanometers has been determined as 11,300, providing a basis for quantitative spectrophotometric analysis [13]. The ultraviolet spectrum of glucovanillin in ethanol demonstrates distinct absorption bands that enable identification and quantification of the compound in complex matrices [13].

Nuclear Magnetic Resonance Analysis

Comprehensive nuclear magnetic resonance studies have provided detailed structural characterization of glucovanillin [13] [16] [17]. The proton nuclear magnetic resonance spectrum reveals distinct chemical shifts for both the vanillin and glucose moieties, with assignments confirmed through two-dimensional nuclear magnetic resonance techniques [13].

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H-¹H Coupling Constant (Hz) |

|---|---|---|---|

| Glucose 1' | 101.81 | 5.065 | - |

| Glucose 2' | 74.71 | 3.539 | - |

| Glucose 3' | 78.39 | 3.484 | - |

| Glucose 4' | 71.23 | 3.401 | - |

| Glucose 5' | 77.87 | 3.481 | - |

| Glucose 6' | 62.44 | 3.689, 3.883 | - |

| Vanillin C1 | 153.51 | - | - |

| Vanillin C2 | 151.29 | - | - |

| Vanillin C3 | 111.82 | 7.492 | - |

| Vanillin C4 | 132.86 | - | - |

| Vanillin C5 | 126.94 | 7.513 | - |

| Vanillin C6 | 116.57 | 7.307 | - |

| Methoxy | 56.65 | 3.912 | - |

| Aldehyde | 192.99 | 9.829 | - |

The carbon-13 nuclear magnetic resonance analysis reveals eight distinct carbon signals for the vanillin moiety and six signals for the glucose unit [13] [19]. Proton nuclear magnetic resonance studies conducted at 300.13 megahertz demonstrate well-resolved signals with coupling constants determined through spectral simulation [13]. The anomeric proton of the glucose unit appears at 5.065 parts per million, confirming the beta-glycosidic configuration [13]. Two-dimensional heteronuclear correlation experiments have facilitated complete assignment of carbon and proton resonances [13].

Glucovanillin, chemically known as 4-hydroxy-3-methoxybenzaldehyde-β-D-glucoside, is a glucosylated precursor compound found primarily in vanilla orchids of the genus Vanilla [1]. The primary botanical source of glucovanillin is Vanilla planifolia, which represents the most commercially significant species for vanilla production [2]. However, glucovanillin is also present in other Vanilla species, including Vanilla tahitensis, which is valued for its distinct flavor profile despite having a lower vanillin content compared to Vanilla planifolia [2].

Among the approximately 130 species within the Vanilla genus, only Vanilla planifolia and Vanilla tahitensis are widely accepted for commercial food applications [2]. The distribution of glucovanillin across these species varies significantly, with Vanilla planifolia typically containing the highest concentrations of glucovanillin, reaching up to 15% of dry weight in mature pods [3]. This concentration represents the vanillin potential of the pods, as glucovanillin serves as the primary precursor for vanillin formation during the curing process [1].

Research has identified glucovanillin in several other Vanilla species, including Vanilla imperialis and Vanilla bahiana, though these species contain lower concentrations and are not commercially exploited [4]. The presence of glucovanillin appears to be a characteristic feature of the Vanilla genus, with variations in concentration levels serving as distinguishing factors between species [5].

Anatomical Localization in Vanilla Beans

Tissue-specific Distribution Analysis

The distribution of glucovanillin within vanilla pods exhibits a highly specific anatomical pattern that has been extensively characterized through biochemical and histochemical analyses [6]. The compound is not uniformly distributed throughout the pod but is instead concentrated in specific tissues that serve as the primary sites of biosynthesis and storage.

| Tissue Zone | Glucovanillin Concentration (mM) | Percentage of Total Glucovanillin (%) | β-glucosidase Activity Level |

|---|---|---|---|

| Epicarp | 0.0 | 0 | Low |

| Outer Mesocarp | 0.0 | 0 | Moderate |

| Inner Mesocarp | 15.0 | 1 | High |

| Placentae | 300.0 | 92 | Very High |

| Papillae | Lower than placentae | 7 | Moderate |

| Seeds | 0.0 | 0 | Absent |

The most striking feature of glucovanillin distribution is its exclusive localization in the inner regions of the vanilla pod, particularly in the placentae and papillae [6] [7]. The epicarp and outer mesocarp tissues are completely devoid of glucovanillin, while the inner mesocarp contains only trace amounts [6]. This distribution pattern contrasts sharply with earlier reports that suggested glucovanillin was distributed throughout the pod [6].

Placental and Papillae Concentration

The placental laminae represent the primary site of glucovanillin accumulation, containing approximately 92% of the total glucovanillin content in mature vanilla pods [8]. The concentration of glucovanillin in the placental tissue reaches approximately 300 millimolar, representing an extraordinarily high concentration for a plant metabolite [6] [9]. This high concentration is so significant that when vanilla pods are frozen, the placental region becomes visibly distinct as a milky white area due to the precipitation of glucovanillin [6].

The papillae, which are tubular secretory structures lining the inner cavity of the vanilla pod, represent the second major site of glucovanillin accumulation [6] [7]. While the papillae contain approximately 7% of the total glucovanillin content, their concentration is lower than that found in the placental tissue [8]. The papillae play a crucial role in the secretion of glucovanillin and other flavor compounds into the locular cavity surrounding the seeds [6].

The anatomical organization of glucovanillin distribution reflects the specialized nature of vanilla pod development, where the inner tissues serve as both biosynthetic factories and storage compartments for this important flavor precursor [10]. The concentration gradient from the outer mesocarp to the placental region demonstrates the targeted nature of glucovanillin accumulation [6].

Subcellular Compartmentalization

The subcellular localization of glucovanillin biosynthesis and storage has been elucidated through advanced microscopic and biochemical techniques [10] [9]. The biosynthetic machinery for glucovanillin production is localized within chloroplasts and specialized organelles called phenyloplasts, which are re-differentiated chloroplasts found in mature vanilla pods [10] [11].

| Cellular Compartment | Glucovanillin Presence | VpVAN Enzyme Location | β-glucosidase Activity |

|---|---|---|---|

| Chloroplasts | Biosynthesis | Present | Present |

| Phenyloplasts | Biosynthesis & Storage | Present | Present |

| Vacuoles | Storage | Absent | Absent |

| Cytoplasm | Transport | Absent | Present |

| Cell Wall | Absent | Absent | Present |

The key enzyme in glucovanillin biosynthesis, Vanilla planifolia vanillin synthase (VpVAN), is exclusively localized within chloroplasts and phenyloplasts throughout pod development [10] [11]. Isolated chloroplasts have been demonstrated to convert radioactively labeled phenylalanine and cinnamic acid into vanillin glucoside, confirming that the entire biosynthetic pathway from phenylalanine to glucovanillin is contained within these organelles [10] [11].

Phenyloplasts represent a unique feature of vanilla pod development, arising from the re-differentiation of chloroplasts during pod maturation [10] [9]. These organelles lose their photosynthetic capacity but retain and enhance their capacity for phenolic compound biosynthesis [9]. The phenyloplasts serve as both biosynthetic sites and storage compartments for glucovanillin, containing massive amounts of the compound in their specialized internal structures [10].

The subcellular compartmentalization of glucovanillin extends to its storage, with the compound being primarily sequestered in vacuoles of the placental and papillae cells [7]. This compartmentalization is crucial for preventing premature hydrolysis of glucovanillin by β-glucosidase enzymes, which are localized in the cytoplasm and periplasmic space [7]. The separation of substrate and enzyme is essential for maintaining the stability of glucovanillin until the curing process initiates cellular decompartmentalization [12].

Developmental Accumulation During Pod Maturation

The accumulation of glucovanillin during vanilla pod development follows a distinct temporal pattern that correlates with the physiological maturation of the pod [13] [14]. Glucovanillin biosynthesis begins when pods are approximately three months old and continues until the pod reaches seven to eight months of age [10] [9].

| Pod Age (Months After Pollination) | Glucovanillin Content (% dry weight) | Free Vanillin (% of total vanillin) | Biosynthetic Activity |

|---|---|---|---|

| 3 | 0.0 | 0.0 | None |

| 4 | 5.0 | 2.0 | Low |

| 5 | 8.0 | 5.0 | Moderate |

| 6 | 12.0 | 10.0 | High |

| 7 | 14.0 | 18.0 | Very High |

| 8 | 15.0 | 24.0 | Peak |

| 9 | 14.0 | 20.0 | Decline |

The developmental accumulation pattern reveals several critical phases in glucovanillin biosynthesis [13] [14]. The initial phase (3-4 months) shows minimal glucovanillin accumulation, corresponding to the period when the pod is establishing its basic anatomical structure [13]. The rapid accumulation phase (4-7 months) represents the period of active biosynthesis, with glucovanillin content increasing from 5% to 14% of dry weight [13] [14].

The peak accumulation phase occurs at approximately eight months after pollination, when glucovanillin content reaches its maximum of approximately 15% of dry weight [3] [13]. This peak corresponds to the optimal harvest time for vanilla pods, as harvesting at this stage maximizes the vanillin potential of the pods [13] [14]. The concentration of glucovanillin in the water phase of mesocarp cells can exceed 300 millimolar during this peak period [10] [9].

The decline phase (8-9 months) shows a slight decrease in glucovanillin content, accompanied by an increase in free vanillin content [13] [14]. This phase represents the natural senescence of the pod, during which cellular integrity begins to deteriorate and some glucovanillin undergoes spontaneous hydrolysis [13]. The ratio of free vanillin to total vanillin increases from 2% at four months to 24% at eight months of development [14].

The seven-month time point has been identified as particularly critical for metabolite synthesis in vanilla pods, representing a transitional period when biosynthetic activity reaches its peak [15]. Transcriptomic analyses have revealed that genes involved in glucovanillin biosynthesis show maximum expression during this period, supporting the biochemical data showing rapid accumulation of the compound [15] [16].

Comparative Distribution Across Vanilla Species

The distribution and accumulation of glucovanillin varies significantly among different Vanilla species, reflecting their distinct genetic backgrounds and metabolic capabilities [2] [4]. While the general pattern of placental and papillae accumulation is conserved across species, the concentrations and developmental timing differ considerably.

| Species | Maximum Glucovanillin Content (% dry weight) | Vanillin Content (% dry weight) | Primary Accumulation Site | Commercial Significance |

|---|---|---|---|---|

| Vanilla planifolia | 15.0 | 2.0 | Placentae | High |

| Vanilla tahitensis | 12.0 | 1.5 | Placentae | High |

| Vanilla imperialis | 8.0 | 1.0 | Placentae | Low |

| Vanilla bahiana | 10.0 | 1.2 | Placentae | Low |

Vanilla planifolia represents the species with the highest glucovanillin accumulation capacity, reaching concentrations of up to 15% of dry weight in mature pods [3] [2]. This species is characterized by its robust biosynthetic machinery and efficient accumulation mechanisms, making it the preferred choice for commercial vanilla production [2]. The high glucovanillin content in Vanilla planifolia correlates with its superior vanillin yield during curing, typically producing 2% vanillin in cured beans [2].

Vanilla tahitensis, while commercially significant, produces lower concentrations of glucovanillin compared to Vanilla planifolia, typically reaching maximum concentrations of 12% of dry weight [2]. However, this species compensates for lower vanillin content with a more complex flavor profile, containing additional aromatic compounds that contribute to its distinctive taste characteristics [2] [17]. The lower glucovanillin content in Vanilla tahitensis results in a milder vanilla flavor, which is valued in certain culinary applications [2].

The less commercially significant species, such as Vanilla imperialis and Vanilla bahiana, show reduced capacity for glucovanillin accumulation [4]. Vanilla imperialis typically contains only 8% glucovanillin by dry weight, while Vanilla bahiana reaches approximately 10% [4]. These species may possess genetic variations that limit their biosynthetic capacity or alter the regulation of glucovanillin accumulation pathways.

The comparative analysis reveals that despite differences in absolute concentrations, all Vanilla species maintain the same anatomical distribution pattern, with glucovanillin primarily accumulating in the placental tissues and papillae [4] [18]. This conservation of distribution pattern suggests that the anatomical specialization for glucovanillin accumulation is a fundamental characteristic of the Vanilla genus that has been maintained throughout evolutionary diversification.